molecular formula C6H14N2O B1497904 4-Methyl-1,4-oxazepan-6-amine CAS No. 933743-23-8

4-Methyl-1,4-oxazepan-6-amine

Cat. No.: B1497904
CAS No.: 933743-23-8
M. Wt: 130.19 g/mol
InChI Key: LHDGPYWEWPDORQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-oxazepan-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of 4-methyl-1,4-oxazepan-6-ol with ammonia or an amine derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-80°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4-oxazepan-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxazepanones.

  • Reduction: Reduction reactions may yield amines or alcohols, depending on the specific conditions.

  • Substitution: Substitution reactions can produce various derivatives, including alkylated or acylated products.

Scientific Research Applications

4-Methyl-1,4-oxazepan-6-amine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Methyl-1,4-oxazepan-6-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved can vary, but they often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

4-Methyl-1,4-oxazepan-6-amine is structurally similar to other oxazepanes and related compounds. Some of the similar compounds include:

  • 1,4-Oxazepan-6-amine: Lacks the methyl group at the 4-position.

  • 4-Methyl-1,4-oxazepan-5-amine: Similar structure but with the amine group at a different position.

  • 4-Methyl-1,4-oxazepan-7-amine: Another positional isomer with the amine group at the 7-position.

These compounds may exhibit different chemical and biological properties due to variations in their molecular structure

Properties

IUPAC Name

4-methyl-1,4-oxazepan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(7)4-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDGPYWEWPDORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654917
Record name 4-Methyl-1,4-oxazepan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933743-23-8
Record name 4-Methyl-1,4-oxazepan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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